molecular formula C8H8ClNO2 B8350821 2-Chloro-6-(hydroxymethyl)-4-vinylpyridin-3-ol

2-Chloro-6-(hydroxymethyl)-4-vinylpyridin-3-ol

Cat. No.: B8350821
M. Wt: 185.61 g/mol
InChI Key: ZSGQSNZEXWVAEA-UHFFFAOYSA-N
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Description

2-Chloro-6-(hydroxymethyl)-4-vinylpyridin-3-ol is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-chloro-4-ethenyl-6-(hydroxymethyl)pyridin-3-ol

InChI

InChI=1S/C8H8ClNO2/c1-2-5-3-6(4-11)10-8(9)7(5)12/h2-3,11-12H,1,4H2

InChI Key

ZSGQSNZEXWVAEA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=NC(=C1)CO)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol (5.7 g, 20 mmol) is combined with bis (triphenylphosphine) palladium dichloride (1.12 g, 1.6 mmol) in 50 ml DMF under nitrogen. The mixture is treated with tetravinyl tin, is warmed to 60° C. for 6 h followed by 50° C. for 18 h, and at rt for 72 h. The mixture is diluted with 250 ml EtOAc and is extracted with 4×100 ml 2:1:1 water/saturated NaCl/saturated NaHCO3. The organic layer is dried (MgSO4) and is concentrated in vacuo to a yellow oil. The crude material is chromatographed over 200 g SiO2 (230-400 mesh) eluting with 37% EtOAc/hexane. The appropriate fractions are combined and concentrated to afford 1.45 g (39%) of 2-chloro-6-(hydroxymethyl)-4-vinylpyridin-3-ol as a pale yellow solid. MS for C8H8ClNO2 (EI) m/z: 185 (M)+.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
bis (triphenylphosphine) palladium dichloride
Quantity
1.12 g
Type
catalyst
Reaction Step Five

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